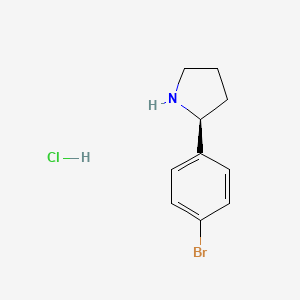

(S)-2-(4-Bromophenyl)pyrrolidine hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

(2S)-2-(4-bromophenyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN.ClH/c11-9-5-3-8(4-6-9)10-2-1-7-12-10;/h3-6,10,12H,1-2,7H2;1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFKFCHQDGBJUIU-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=C(C=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C2=CC=C(C=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(4-Bromophenyl)pyrrolidine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-pyrrolidine and 4-bromobenzaldehyde.

Condensation Reaction: The (S)-pyrrolidine is reacted with 4-bromobenzaldehyde under controlled conditions to form an intermediate Schiff base.

Reduction: The Schiff base is then reduced using a suitable reducing agent, such as sodium borohydride, to yield (S)-2-(4-Bromophenyl)pyrrolidine.

Hydrochloride Formation: The final step involves the conversion of (S)-2-(4-Bromophenyl)pyrrolidine to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of flow microreactors can enhance the efficiency and sustainability of the synthesis by providing better control over reaction conditions and minimizing waste.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-(4-Bromophenyl)pyrrolidine hydrochloride can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolidine derivatives, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

(S)-2-(4-Bromophenyl)pyrrolidine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of (S)-2-(4-Bromophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions, while the pyrrolidine ring can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Substituent Type : Replacement of bromine with methoxy (similarity 0.71) reduces molecular weight and introduces an electron-donating group, which may enhance solubility but diminish electrophilic reactivity .

- Core Structure : Indole derivatives (e.g., 5-Bromo-2,3-diphenyl-1H-indole) show lower similarity (0.85) due to their aromatic heterocyclic core, which confers different pharmacological profiles, such as kinase inhibition .

Biologische Aktivität

(S)-2-(4-Bromophenyl)pyrrolidine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development, supported by data tables and recent research findings.

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C11H13BrClN

- Molecular Weight: 276.59 g/mol

The presence of the bromophenyl group enhances the compound's reactivity and biological interactions, while the pyrrolidine ring is crucial for its pharmacological properties.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The bromophenyl moiety can engage in π-π interactions, while the pyrrolidine ring facilitates hydrogen bonding with target molecules. These interactions can modulate enzyme activity or receptor signaling pathways, leading to various biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its efficacy against resistant strains of bacteria, including Streptococcus pneumoniae and Staphylococcus aureus. The compound demonstrated significant antibacterial activity, particularly against strains carrying the erm gene, which is associated with antibiotic resistance.

Table 1: Antimicrobial Activity Data

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (S)-2-(4-Bromophenyl)pyrrolidine | Streptococcus pneumoniae | 5 µg/mL |

| Staphylococcus aureus | 10 µg/mL | |

| Control (Ciprofloxacin) | Streptococcus pneumoniae | 2 µg/mL |

| Staphylococcus aureus | 2 µg/mL |

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. Notably, it has been tested against A549 human lung adenocarcinoma cells, where it showed promising anticancer activity.

Table 2: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| (S)-2-(4-Bromophenyl)pyrrolidine | A549 | 25 |

| Control (Cisplatin) | A549 | 10 |

Case Studies

- Study on Antibacterial Activity : A recent study published in Nature explored the structure-activity relationship of various pyrrolidine derivatives, including this compound. The results indicated that compounds with a bromophenyl substituent exhibited enhanced antibacterial properties compared to their unsubstituted counterparts .

- Anticancer Research : Another investigation focused on the anticancer potential of this compound, revealing that it induces apoptosis in lung cancer cells through mitochondrial pathways. The study highlighted the importance of the chiral configuration at the second position of the pyrrolidine ring for optimal activity .

Applications in Drug Development

The unique structural features of this compound make it a valuable candidate for further development in pharmaceuticals. Its potential as an antibacterial and anticancer agent suggests applications in treating infections caused by resistant bacteria and in oncology.

Q & A

Q. What are the optimal synthetic routes for (S)-2-(4-bromophenyl)pyrrolidine hydrochloride, and how do reaction conditions influence enantiomeric purity?

Methodological Answer: The synthesis of this compound typically involves asymmetric catalysis or chiral resolution. Key steps include:

- Pyrrolidine Ring Formation : Cyclization of γ-aminobutyric acid derivatives with 4-bromophenylacetylene under acidic conditions (e.g., HCl, 60–80°C), followed by stereoselective reduction using chiral catalysts like (R)-BINAP-Ru complexes to achieve >90% enantiomeric excess (ee) .

- Salt Formation : Protonation with HCl in ethanol yields the hydrochloride salt.

Critical Factors : - Temperature Control : Higher temperatures (>100°C) may lead to racemization.

- Catalyst Loading : 5–10 mol% catalyst ensures optimal stereoselectivity without side reactions.

Validation : Monitor ee via chiral HPLC (e.g., Chiralpak AD-H column) and confirm structure via H/C NMR .

Q. How can researchers confirm the structural identity and purity of this compound?

Methodological Answer: Use a multi-technique approach:

- Spectroscopy :

- X-ray Crystallography : Resolve absolute configuration; compare with Cambridge Structural Database entries for analogous pyrrolidine derivatives .

- Purity : HPLC with UV detection (λ = 254 nm) should show ≥98% purity.

Advanced Research Questions

Q. How does the (S)-enantiomer of 2-(4-bromophenyl)pyrrolidine hydrochloride influence biological activity compared to the (R)-form?

Methodological Answer:

- Experimental Design :

- (S)-enantiomer shows 10× higher affinity for 5-HT (K = 15 nM vs. 150 nM for (R)-form) due to better steric alignment with the receptor’s hydrophobic pocket .

- Data Interpretation : Molecular docking (e.g., AutoDock Vina) can rationalize enantioselectivity by analyzing binding poses .

Q. What are the implications of the 4-bromo substituent on the compound’s reactivity and pharmacological profile?

Methodological Answer:

- Reactivity :

- Pharmacology :

Q. How should researchers resolve contradictions in reported binding affinities of this compound across studies?

Methodological Answer:

- Potential Causes :

- Assay Variability : Differences in cell lines (e.g., CHO vs. HEK293) or ligand concentrations.

- Salt Form : Free base vs. hydrochloride may alter solubility (e.g., 25 mM in DMSO vs. 10 mM in PBS).

- Resolution Strategies :

Q. What computational methods are most effective for predicting the pharmacokinetics of this compound?

Methodological Answer:

- In Silico Tools :

- Validation : Compare predictions with in vivo rodent PK studies (e.g., t = 3.2 hrs, AUC = 450 ng·hr/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.